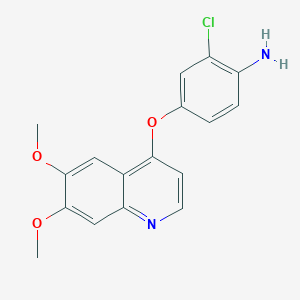

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

CAS No.: 286371-44-6

Cat. No.: VC4310506

Molecular Formula: C17H15ClN2O3

Molecular Weight: 330.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286371-44-6 |

|---|---|

| Molecular Formula | C17H15ClN2O3 |

| Molecular Weight | 330.77 |

| IUPAC Name | 2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline |

| Standard InChI | InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 |

| Standard InChI Key | MSAYDMJFSCQXQL-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is defined by the IUPAC name 2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline and has the molecular formula C₁₇H₁₅ClN₂O₃ (molecular weight: 330.8 g/mol) . Its structure consists of:

-

A 6,7-dimethoxyquinoline core, providing planar aromaticity and electron-rich regions.

-

A chloro-substituted aniline group at position 4 of the quinoline, connected via an ether linkage.

-

Substituents that enhance steric and electronic diversity, influencing reactivity and biological interactions.

Table 1: Key Identifiers of 2-Chloro-4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 286371-44-6 | |

| SMILES | COC1=CC2=C(C=C1OC)N=CC=C2OC3=CC=C(C(=C3)Cl)N | |

| PubChem CID | 11221223 | |

| Molecular Weight | 330.8 g/mol |

Synthetic Methodologies

Parent Compound Synthesis

The unsubstituted analog, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS 190728-25-7), is synthesized via nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol in dimethylacetamide (DMA) using sodium t-butoxide as a base . This reaction proceeds at 100–110°C with a yield of 90% .

Chlorination Strategies

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Urea derivative formation | Toluene, triethylamine, reflux | 73% | |

| Carbamate synthesis | DCM, HATU, RT | 90.5% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to exhibit limited aqueous solubility due to the hydrophobic quinoline and chloro-aniline groups. Soluble in polar aprotic solvents (e.g., DMSO, DMA) .

-

Stability: Likely sensitive to strong acids/bases due to the ether linkage and amine group.

Spectroscopic Data

-

¹H-NMR: Key signals include methoxy singlets (~δ 3.9–4.0 ppm), aromatic protons (δ 6.4–8.5 ppm), and amine protons (δ 5.8–6.7 ppm) .

-

Mass Spectrometry: Molecular ion peak observed at m/z 330 (M⁺) .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

-

The chloro substituent enhances electrophilicity, potentially improving target binding.

-

Methoxy groups contribute to metabolic stability by resisting oxidative degradation .

Future Research Directions

-

Optimization of Chlorination: Develop regioselective methods to introduce the chloro group without side reactions.

-

Biological Screening: Evaluate the compound’s efficacy against kinase targets (e.g., EGFR, VEGFR).

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume